molecular formula C18H19N3O2 B3747749 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B3747749
M. Wt: 309.4 g/mol
InChI Key: WWKORMHKXFEBLE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole class of heterocyclic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound combines the benzimidazole moiety with a methoxyphenylacetamide group, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the function of tubulin, leading to disruption of microtubule formation and cell division . Additionally, the compound may interact with DNA or RNA, interfering with their replication and transcription processes .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the benzimidazole and methoxyphenylacetamide moieties, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)12-18(22)19-11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKORMHKXFEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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